

## Comparative Efficacy of CDK19 Probe 1 and Alternatives in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | CDK19 Probe 1 |           |  |  |  |
| Cat. No.:            | B12376518     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CDK19 Inhibitors

The cyclin-dependent kinase 19 (CDK19), along with its close homolog CDK8, has emerged as a compelling target in oncology. These kinases are key components of the Mediator complex, which regulates transcription, and their dysregulation has been implicated in various cancers. This guide provides a comparative analysis of **CDK19 Probe 1** (also known as CCT251545) and other notable CDK8/19 inhibitors, presenting their efficacy across different cancer models with supporting experimental data.

### **Mechanism of Action**

CDK19 Probe 1 (CCT251545) is a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19.[1] It functions as an ATP-competitive inhibitor, demonstrating over 100-fold selectivity for CDK8 and CDK19 over a large panel of other kinases.[1] X-ray crystallography has revealed that it employs a Type 1 binding mode. By inhibiting CDK8/19, CCT251545 modulates the transcription of genes regulated by key signaling pathways, including the WNT and STAT1 pathways.[2] A key biomarker of its activity is the reduction of STAT1 phosphorylation at serine 727 (p-STAT1 S727).

### **Quantitative Data Summary**

The following tables summarize the biochemical potency and cellular activity of **CDK19 Probe 1** (CCT251545) and its alternatives—Senexin B, BI-1347, and RVU120 (SEL120)—in various



cancer models.

Table 1: Biochemical Potency of CDK19 Inhibitors

| Compound                     | Target(s)    | IC50 (nM) | Kd (nM)                   |
|------------------------------|--------------|-----------|---------------------------|
| CDK19 Probe 1<br>(CCT251545) | CDK8 / CDK19 | 7 / 6[3]  | 140 (CDK8), 80<br>(CDK19) |
| Senexin B                    | CDK8 / CDK19 | 24-50     | -                         |
| BI-1347                      | CDK8         | 1.1       | -                         |
| RVU120 (SEL120)              | CDK8 / CDK19 | -         | -                         |

Table 2: Cellular Activity of CDK19 Inhibitors in Cancer Cell Lines



| Compound                     | Cell Line                   | Cancer Type               | Assay                      | IC50 / GI50<br>(μM)          |
|------------------------------|-----------------------------|---------------------------|----------------------------|------------------------------|
| CDK19 Probe 1<br>(CCT251545) | 7dF3                        | -                         | WNT Signaling              | 0.005                        |
| COLO 205                     | Colorectal<br>Cancer        | WNT Signaling             | 0.035                      |                              |
| SW620                        | Colorectal<br>Cancer        | Growth Inhibition         | Sensitive                  |                              |
| A2780                        | Ovarian Cancer              | Growth Inhibition         | 35.85                      | _                            |
| Senexin B                    | MCF7                        | Breast Cancer             | Growth Inhibition          | Synergistic with fulvestrant |
| Various                      | Breast Cancer               | Growth Inhibition         | Synergistic with lapatinib |                              |
| BI-1347                      | HCT-116                     | Colorectal<br>Cancer      | Proliferation              | 32.94                        |
| MV-4-11B                     | Acute Myeloid<br>Leukemia   | Proliferation             | 0.007                      |                              |
| NK-92                        | Natural Killer Cell<br>Line | pSTAT S727<br>Inhibition  | 0.003                      | _                            |
| RVU120<br>(SEL120)           | AML cell lines              | Acute Myeloid<br>Leukemia | Anti-tumor<br>efficacy     | High                         |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway affected by CDK19 inhibitors and a general workflow for evaluating their efficacy.







#### Efficacy Evaluation Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drugtargetreview.com [drugtargetreview.com]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [Comparative Efficacy of CDK19 Probe 1 and Alternatives in Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376518#efficacy-of-cdk19-probe-1-in-different-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com